6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-fluoro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIWQPFWQJAQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Aniline Derivatives
The benzothiazole scaffold is typically synthesized via cyclization of substituted aniline precursors. For 6-fluoro-1,3-benzothiazole, 3-chloro-4-fluoroaniline serves as a common starting material. Treatment with potassium thiocyanate and bromine in glacial acetic acid facilitates cyclization, yielding 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. This method leverages the electrophilic bromination of thiocyanate intermediates to form the thiazole ring, with fluorine retained at the 6-position due to the ortho-directing effects of the amino group.
Reaction Conditions
Fluorination Strategies
Direct fluorination of pre-formed benzothiazoles is challenging due to the stability of the thiazole ring. Instead, fluorinated anilines are preferred to ensure regioselective fluorine incorporation. For example, 4-fluoroaniline derivatives undergo thiocyanation followed by cyclization to yield 6-fluoro-2-mercaptobenzothiazole, which is subsequently oxidized or functionalized.
Preparation of the Azetidine-Imidazole Moiety
Azetidine Ring Formation
Azetidine rings are synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. A practical route involves reacting 3-aminopropanol with chloroacetyl chloride in the presence of triethylamine, forming 3-chloroazetidine intermediates.
Example Protocol
Imidazole Functionalization
The imidazole group is introduced via alkylation of azetidine. For instance, 3-(chloromethyl)azetidine reacts with 1H-imidazole under basic conditions to form 3-[(1H-imidazol-1-yl)methyl]azetidine. Microwave-assisted methods using glacial acetic acid as a catalyst enhance reaction efficiency, reducing reaction times from hours to minutes.
Microwave-Assisted Alkylation
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Reactants: 3-(chloromethyl)azetidine (1 mmol), 1H-imidazole (1.2 mmol)
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Catalyst: Glacial acetic acid (5 mol%)
Coupling of Benzothiazole and Azetidine-Imidazole Components
Nucleophilic Aromatic Substitution
The 2-position of the benzothiazole core is activated for nucleophilic substitution. Reacting 2-chloro-6-fluoro-1,3-benzothiazole with 3-[(1H-imidazol-1-yl)methyl]azetidine in dimethylformamide (DMF) at 80–100°C facilitates displacement of the chloride group.
Optimized Conditions
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route, particularly for electron-deficient benzothiazoles. Using Pd(OAc)₂ and Xantphos as a ligand, the coupling proceeds at lower temperatures (50–60°C) with improved yields.
Catalytic System
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while elevated temperatures (80–100°C) are critical for overcoming the aromatic ring’s electron deficiency. Microwave irradiation reduces reaction times by 50–70% compared to conventional heating.
Catalysts and Reagents
Triethylamine is preferred over inorganic bases (e.g., K₂CO₃) due to its solubility in organic media. For imidazole alkylation, glacial acetic acid acts as both catalyst and proton source, minimizing side reactions.
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective and safety-optimized protocols. Key considerations include:
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Continuous Flow Systems: For azetidine formation and microwave-assisted steps to enhance reproducibility.
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Waste Management: Recycling glacial acetic acid and triethylamine to reduce environmental impact.
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Purity Control: Chromatography-free purification via recrystallization (benzene:ethanol = 1:1) .
Chemical Reactions Analysis
Key Reaction Conditions
Electrophilic Substitution
The fluorinated benzothiazole core is electron-deficient, favoring electrophilic substitutions at the C5 position. For example:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing antibacterial activity in analogs .
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Sulfonation : SO₃ in H₂SO₄ yields sulfonamide derivatives, improving solubility .
Nucleophilic Reactions
The azetidine nitrogen and imidazole NH participate in nucleophilic additions:
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Urea/thiourea formation : Reacting with isocyanates (e.g., phenylisocyanate) yields derivatives like N-(benzothiazol-2-yl)-N′-arylureas, which show antiproliferative activity .
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Metal coordination : The imidazole nitrogen binds transition metals (e.g., Cu²⁺, Hg²⁺), forming fluorescent complexes with detection limits <1 µM .
Antimicrobial Hybrids
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Imidazole-benzothiazole hybrids : Synthesized via hydrazinolysis of ethyl chloroacetate intermediates (e.g., compound 67 in ), these hybrids inhibit Gram-positive bacteria (MIC: 12.5–50 µg/mL) .
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Thiadiazole derivatives : Cyclization with chloroacetyl chloride produces 1,3,4-thiadiazoles, enhancing antifungal activity .
Anticancer Derivatives
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Triazolo-thiadiazole analogs : Exhibit IC₅₀ values of 2–10 µM against HCT116 and MCF-7 cell lines via PI3K/mTOR inhibition .
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Dihydrouracil-BT hybrids : Cyclic ureas (e.g., 3a ) show moderate activity against leukemia K-562 cells .
Stability and Degradation
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Hydrolytic stability : The azetidine ring resists hydrolysis under physiological pH but undergoes ring-opening in strong acids (HCl, >2M) .
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Oxidative degradation : Imidazole-methyl groups are susceptible to H₂O₂-mediated oxidation, forming carboxylic acid byproducts .
Analytical and Computational Insights
Scientific Research Applications
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C14H13FN4S
- Molecular Weight : 288.343 g/mol
The presence of a fluorine atom, an azetidine ring, and an imidazole moiety contributes to its diverse chemical properties and biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole possess effective antibacterial and antifungal properties against various pathogens. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .
Anticancer Activity
The anticancer potential of imidazole and benzothiazole derivatives has been extensively studied. In vitro assays demonstrate that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, certain benzothiazole derivatives have shown significant inhibitory effects on tumor cell lines while exhibiting low cytotoxicity towards normal cells. This dual activity suggests a promising therapeutic profile for further development .
Therapeutic Applications
Given its promising biological activities, this compound has potential applications in various therapeutic areas:
Cancer Treatment
Due to its anticancer properties, this compound could be developed as a new class of anticancer agents targeting specific cancer types. Its ability to selectively inhibit cancer cell proliferation while sparing normal cells makes it a candidate for further preclinical and clinical studies.
Infectious Diseases
The antimicrobial properties suggest that this compound could be explored as a treatment option for bacterial and fungal infections. Its unique mechanism of action may provide an alternative approach in the face of rising antibiotic resistance .
Case Studies
Recent studies have highlighted the effectiveness of benzothiazole derivatives in treating various diseases:
- Anticancer Studies : A study demonstrated that benzothiazole derivatives significantly inhibited the growth of breast cancer cell lines in vitro.
- Antimicrobial Trials : Another investigation found that certain benzothiazole compounds exhibited strong activity against drug-resistant strains of Staphylococcus aureus.
These findings underscore the potential for this compound to be developed into therapeutic agents targeting multiple disease pathways.
Mechanism of Action
The mechanism of action of 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets in biological systems. The imidazole moiety can bind to metal ions or enzyme active sites, while the benzothiazole core can interact with DNA or proteins. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Core Benzothiazole Derivatives
- 1-[(2-Azanyl-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid (HQF): Structure: Contains an imidazole-2-carboxylic acid linked via methyl to benzothiazole. This difference may affect solubility and binding profiles .
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole :
Azetidine-Containing Analogues
- 6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole :
- 6-Fluoro-2-[3-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]-1,3-benzothiazole :
Fluorinated Analogues
- N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide :
Data Table: Key Comparative Properties
Biological Activity
6-Fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses the following molecular characteristics:
- Molecular Formula : C14H13FN4S
- Molecular Weight : 288.343 g/mol
This structure features a benzothiazole core, an azetidine ring, and an imidazole moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The imidazole group can coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.
- DNA Interaction : The benzothiazole core may intercalate with DNA, affecting replication and transcription processes.
These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:
- Antibacterial Effects : The compound has demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro assays revealed minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against these pathogens .
Anticancer Activity
The compound has also been evaluated for anticancer properties:
- Cell Line Studies : In vitro tests against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed moderate to high anticancer activity. The presence of electron-withdrawing groups in its structure enhances its efficacy .
Case Studies
Several case studies have explored the biological activity of related compounds that share structural similarities with this compound:
Q & A
Q. What established synthetic routes are available for 6-fluoro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 6-fluoro-1,3-benzothiazole derivatives. Key steps include:
- Formylation : Using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce aldehyde groups at specific positions .
- Coupling reactions : Reacting azetidine derivatives with imidazole-containing intermediates under controlled conditions (e.g., 60–65°C for 2.5 hours) to form the target structure .
- Purification : Column chromatography (silica gel) and recrystallization are common for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
- Melting Point Analysis : Determines purity (e.g., >300°C for structurally similar benzothiazoles) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Using B3LYP/6-31G* basis sets to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity .
- Molecular Docking : Simulates binding interactions with biological targets (e.g., HIV-1 protease or TLR7-9 receptors) using software like AutoDock. Docking poses can reveal binding affinities and guide structural modifications .
Q. What strategies improve yield and selectivity in multi-step synthesis?
- Solvent-Free Conditions : Reduces side reactions and simplifies purification (e.g., Eaton’s reagent for Friedel-Crafts acylation) .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity before proceeding to subsequent steps .
Q. How is crystallographic data analyzed to resolve structural ambiguities?
- X-ray Diffraction : Single-crystal X-ray analysis using SHELX software determines bond lengths, angles, and packing arrangements. For example, π-π stacking interactions (centroid distances ~3.7 Å) stabilize the crystal lattice .
- Intermolecular Interactions : Weak hydrogen bonds (C–H···π) and halogen contacts (C–F···S) are quantified to explain solubility and stability trends .
Q. What methodologies assess in vitro antimicrobial or antitumor activity?
- Broth Microdilution Assays : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
- Cell Viability Assays : MTT or resazurin-based protocols using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Control Standards : Comparative studies with known inhibitors (e.g., isoniazid for tuberculosis) validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
